1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide
Description
1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide is a complex organic compound featuring an indole ring system substituted with methyl groups and a piperidine ring with dimethylamino and carboxamide functionalities. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-12-7-8-16-15(13(12)2)10-17(20-16)19(24)22-9-5-6-14(11-22)18(23)21(3)4/h7-8,10,14,20H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOCWLFGJIMOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)N3CCCC(C3)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include:
Methylation: Introduction of methyl groups at the 4 and 5 positions of the indole ring.
Carbonylation: Formation of the carbonyl group at the 2-position of the indole ring.
Piperidine Formation: Construction of the piperidine ring, often through a cyclization reaction.
Dimethylation: Introduction of dimethylamino and carboxamide groups on the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the indole or piperidine moieties to their corresponding oxides.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of hydrogen atoms on the indole or piperidine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acid derivatives and piperidine-3-carboxylic acid derivatives.
Reduction Products: Indole-2-hydroxyl derivatives and piperidine-3-hydroxyl derivatives.
Substitution Products: Various substituted indole and piperidine derivatives.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Indole-2-carboxylic acid derivatives: These compounds share the indole core but differ in their substituents and functional groups.
Piperidine-3-carboxamide derivatives: These compounds have a similar piperidine ring but may have different substituents on the ring.
Uniqueness: 1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide is unique due to its specific combination of indole and piperidine rings with multiple methyl groups and dimethylamino and carboxamide functionalities. This combination may confer unique chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
